Methyl 3-cyclobutylprop-2-ynoate

Catalog No.
S15851144
CAS No.
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyclobutylprop-2-ynoate

Product Name

Methyl 3-cyclobutylprop-2-ynoate

IUPAC Name

methyl 3-cyclobutylprop-2-ynoate

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3

InChI Key

UWIGBPHFXHNAJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCC1

Methyl 3-cyclobutylprop-2-ynoate is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a prop-2-ynoate moiety. The molecular formula of this compound is C8H10O2C_8H_{10}O_2, and it features a triple bond between the second and third carbon atoms of the propyl chain, contributing to its reactivity and potential applications in organic synthesis. The compound is recognized for its role in various

  • Alkyne Reactions: The terminal alkyne can undergo reactions such as nucleophilic additions or cycloadditions, making it a versatile building block in organic synthesis.
  • Ester Reactions: As an ester, it can be subjected to hydrolysis or transesterification, allowing for the modification of its functional groups.
  • Cycloaddition: The compound can participate in cycloaddition reactions, particularly with dienophiles, leading to the formation of bicyclic structures.

These reactions highlight its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.

The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through various methods:

  • Alkyne Synthesis: Starting from a suitable precursor such as methyl 3-cyclobutylpropanoate, one can introduce a triple bond through dehydrohalogenation or elimination reactions.
  • Esterification: The compound may also be synthesized via esterification processes involving cyclobutyl-containing acids and alcohols.
  • Cycloaddition Reactions: Utilizing cycloaddition strategies can yield this compound from simpler alkyne and alkene precursors.

These methods underscore the compound's versatility and the importance of alkyne chemistry in modern organic synthesis.

Methyl 3-cyclobutylprop-2-ynoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural features, it may be explored for developing new materials with specific properties.
  • Chemical Research: It is utilized in research settings to study reaction mechanisms involving alkynes and esters.

Interaction studies involving methyl 3-cyclobutylprop-2-ynoate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors can provide insights into its pharmacological potential.
  • Mechanistic Studies: Understanding the mechanisms behind its

Methyl 3-cyclobutylprop-2-ynoate shares similarities with several other compounds that feature alkyne or ester functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl 3-cyclopropylprop-2-ynoateAlkyne EsterContains a cyclopropyl group, influencing strain.
Ethyl 3-cyclobutylprop-2-ynoateAlkyne EsterVariation in alkyl group (ethyl vs. methyl).
Methyl 3-(cyclohexen-1-yl)prop-2-ynoateAlkyne EsterContains a cyclohexene moiety, affecting reactivity.

These compounds highlight the structural diversity within alkynes and esters while emphasizing methyl 3-cyclobutylprop-2-ynoate's unique cyclobutyl structure, which may impart distinct chemical properties and reactivity patterns compared to its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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